molecular formula C14H13ClO B14634129 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene CAS No. 53039-46-6

1-Chloro-2-[(4-methoxyphenyl)methyl]benzene

Cat. No.: B14634129
CAS No.: 53039-46-6
M. Wt: 232.70 g/mol
InChI Key: FMGHWGCLYIUFGZ-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-methoxyphenyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, featuring a chlorine atom and a methoxyphenylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a simpler benzene derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-[(4-methoxyphenyl)methyl]phenol.

    Oxidation: 2-[(4-methoxyphenyl)methyl]benzaldehyde or 2-[(4-methoxyphenyl)methyl]benzoic acid.

    Reduction: 2-[(4-methoxyphenyl)methyl]benzene.

Scientific Research Applications

1-Chloro-2-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

1-Chloro-2-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-methoxybenzene: Lacks the methoxyphenylmethyl group, resulting in different reactivity and applications.

    2-Chloro-4-methoxybenzylbenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    4-Methoxybenzyl chloride: A simpler compound used as a starting material for more complex derivatives.

Properties

IUPAC Name

1-chloro-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGHWGCLYIUFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720445
Record name 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53039-46-6
Record name 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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